molecular formula C9H10BrNO2 B1421858 2,3-dihydro-1H-isoindole-5-carboxylic acid hydrobromide CAS No. 1258650-25-7

2,3-dihydro-1H-isoindole-5-carboxylic acid hydrobromide

Cat. No.: B1421858
CAS No.: 1258650-25-7
M. Wt: 244.08 g/mol
InChI Key: FRVDLQQVRKUAEU-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-isoindole-5-carboxylic acid hydrobromide: is a chemical compound with the molecular formula C9H10BrNO2 It is a derivative of isoindole, a heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-isoindole-5-carboxylic acid hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phthalic anhydride with amines, followed by reduction and subsequent bromination to yield the hydrobromide salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the bromide ion can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

    Oxidation: The major product is often the corresponding carboxylic acid derivative.

    Reduction: The major product is typically the corresponding amine.

    Substitution: The major product depends on the nucleophile used; for example, using sodium azide would yield the azide derivative.

Scientific Research Applications

Chemistry: 2,3-dihydro-1H-isoindole-5-carboxylic acid hydrobromide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a probe to study enzyme mechanisms.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may be exploited to design drugs with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which 2,3-dihydro-1H-isoindole-5-carboxylic acid hydrobromide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The pathways involved can vary widely depending on the biological system being studied.

Comparison with Similar Compounds

  • 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
  • 2,3-dihydro-1H-isoindole-5-carboxylic acid

Comparison: 2,3-dihydro-1H-isoindole-5-carboxylic acid hydrobromide is unique due to the presence of the hydrobromide salt, which can influence its solubility and reactivity. Compared to its analogs, this compound may exhibit different physical and chemical properties, making it suitable for specific applications where others may not be as effective.

Properties

IUPAC Name

2,3-dihydro-1H-isoindole-5-carboxylic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.BrH/c11-9(12)6-1-2-7-4-10-5-8(7)3-6;/h1-3,10H,4-5H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVDLQQVRKUAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)C(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258650-25-7
Record name 2,3-dihydro-1H-isoindole-5-carboxylic acid hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydro-1H-isoindole-5-carboxylic acid hydrobromide
Reactant of Route 2
2,3-dihydro-1H-isoindole-5-carboxylic acid hydrobromide
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2,3-dihydro-1H-isoindole-5-carboxylic acid hydrobromide
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2,3-dihydro-1H-isoindole-5-carboxylic acid hydrobromide
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Reactant of Route 6
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